molecular formula C9H15N3 B1429800 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1427380-52-6

1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No.: B1429800
CAS No.: 1427380-52-6
M. Wt: 165.24 g/mol
InChI Key: TVPRJYIFYSOIHZ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol. This compound is characterized by its pyrazole ring structure, which is substituted with a pyrrolidinyl group and two methyl groups

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of hydrazine with a suitable diketone to form the pyrazole ring

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthetic process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can replace hydrogen atoms on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound, which may have different biological or chemical properties.

  • Reduction Products: Reduced forms of the compound, which can exhibit different reactivity and applications.

  • Substitution Products:

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism by which 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is similar to other pyrazole derivatives, such as 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole and 1,5-dimethyl-4-(piperidin-2-yl)-1H-pyrazole. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1,5-dimethyl-4-pyrrolidin-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-8(6-11-12(7)2)9-4-3-5-10-9/h6,9-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPRJYIFYSOIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 2
1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 3
1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 4
1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 5
1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 6
1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

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